molecular formula C15H18N4O3 B2584489 (E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 848992-73-4

(E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2584489
CAS No.: 848992-73-4
M. Wt: 302.334
InChI Key: UQBUYPUAFQNPLW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its hydrazone linkage and imidazole ring are structural motifs commonly found in bioactive molecules, suggesting potential activity against various biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces or the incorporation into polymer matrices.

Mechanism of Action

The mechanism of action of (E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, while the imidazole ring may participate in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3,4-dimethoxybenzylidene)acetohydrazide: Lacks the imidazole ring, which may affect its biological activity and chemical reactivity.

    (E)-N’-(3,4-dimethoxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Similar structure but with a different substitution pattern on the imidazole ring.

Uniqueness

(E)-N’-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of both the 3,4-dimethoxybenzylidene and 2-methyl-1H-imidazol-1-yl groups. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-4-5-13(21-2)14(8-12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBUYPUAFQNPLW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323079
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848992-73-4
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.